1-(4-Methylphenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]ethanol
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Overview
Description
1-(4-Methylphenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]ethanol is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylphenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]ethanol typically involves multi-step organic reactions. A common approach might include:
Formation of the piperazine ring: Starting with a pyridine derivative, the piperazine ring can be formed through nucleophilic substitution reactions.
Attachment of the 4-methylphenyl group: This can be achieved through Friedel-Crafts alkylation or acylation reactions.
Introduction of the ethanol group: This step might involve reduction reactions using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using catalysts to increase reaction efficiency, optimizing reaction conditions (temperature, pressure, solvent), and ensuring the purity of the final product through purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methylphenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]ethanol can undergo various types of chemical reactions, including:
Oxidation: The ethanol group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aromatic rings can be reduced under hydrogenation conditions using catalysts like palladium on carbon (Pd/C).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or other strong oxidizing agents.
Reduction: Hydrogen gas (H2) with Pd/C or other hydrogenation catalysts.
Substitution: Nitrating agents (HNO3/H2SO4), halogenating agents (Br2, Cl2).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of fully hydrogenated rings.
Substitution: Introduction of nitro, halogen, or other substituents on the aromatic rings.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, such as acting as a ligand for certain receptors.
Industry: Used in the development of new materials or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of 1-(4-Methylphenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]ethanol would depend on its specific application. In medicinal chemistry, it might interact with specific receptors or enzymes, modulating their activity. The molecular targets could include G-protein coupled receptors (GPCRs), ion channels, or enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methylphenyl)-2-[4-(pyridin-3-yl)piperazin-1-yl]ethanol: Similar structure but with the pyridine ring in a different position.
1-(4-Methylphenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]propanol: Similar structure but with a propanol group instead of ethanol.
Uniqueness
1-(4-Methylphenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]ethanol is unique due to its specific combination of aromatic and heterocyclic structures, which can confer unique chemical and biological properties. Its specific arrangement of functional groups allows for distinct interactions with biological targets and chemical reagents.
Properties
Molecular Formula |
C18H23N3O |
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Molecular Weight |
297.4 g/mol |
IUPAC Name |
1-(4-methylphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)ethanol |
InChI |
InChI=1S/C18H23N3O/c1-15-5-7-16(8-6-15)17(22)14-20-10-12-21(13-11-20)18-4-2-3-9-19-18/h2-9,17,22H,10-14H2,1H3 |
InChI Key |
QPAXSEHEKKAGCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CN2CCN(CC2)C3=CC=CC=N3)O |
Origin of Product |
United States |
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